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molecular formula C12H10N2O B188823 N-Phenylisonicotinamide CAS No. 3034-31-9

N-Phenylisonicotinamide

Cat. No. B188823
M. Wt: 198.22 g/mol
InChI Key: FCTZHFATVFONMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425639B2

Procedure details

Into a 4-necked RBF equipped with an overhead stirrer, J-Kem internal temperature probe, a reflux condensor and an addition funnel was placed isonicotinoyl chloride-hydrochloride (50 g, 0.28 mol). To this solid was added 500 ml of 1,2-dichloroethane and the slurry cooled to 0° C. using an ice/water bath. To the addition funnel was added a mixture of the aniline (31.4 g, 0.34 mol) and Et3N (59.5 g, 0.59 mol) in 50 ml of 1,2-dichloroethane. This mixture was slowly added to the slurry over 25 min. A slight exotherm was observed from 2.4° C. to 15° C. after the addition of the first 10 ml. The reaction mixture was observed to cool down slowly. The reaction mixture turned yellow and became heterogeneous. After 30 min., the ice bath was removed and the reaction heated to reflux for 1.5 h. Deionized water, 100 ml, was added and an off-white precipitate formed. The precipitate was collected by filtering through paper on a Buchner funnel and placed in a drying oven (60° C.) overnight to give 45 g (81% th) of an off-white crystalline solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step Two
Name
Quantity
59.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CCN(CC)CC>ClCCCl>[C:12]1([NH:11][C:2](=[O:9])[C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.C(C1=CC=NC=C1)(=O)Cl
Step Two
Name
Quantity
31.4 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
59.5 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 4-necked RBF equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
To the addition funnel was added
ADDITION
Type
ADDITION
Details
This mixture was slowly added to the slurry over 25 min
Duration
25 min
CUSTOM
Type
CUSTOM
Details
was observed from 2.4° C. to 15° C.
ADDITION
Type
ADDITION
Details
after the addition of the first 10 ml
TEMPERATURE
Type
TEMPERATURE
Details
to cool down slowly
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h
Duration
1.5 h
ADDITION
Type
ADDITION
Details
Deionized water, 100 ml, was added
CUSTOM
Type
CUSTOM
Details
an off-white precipitate formed
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
FILTRATION
Type
FILTRATION
Details
by filtering through paper on a Buchner funnel
CUSTOM
Type
CUSTOM
Details
placed in a drying oven
CUSTOM
Type
CUSTOM
Details
(60° C.) overnight to give 45 g (81% th) of an off-white crystalline solid
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(=CC=CC=C1)NC(C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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